

Spectroscopic Profile of 5-Nitrovanillin: A Technical Guide

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Compound of Interest

Compound Name: **5-Nitrovanillin**

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An In-depth Analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) Data of **5-Nitrovanillin** for Researchers and Drug Development Professionals.

Introduction

5-Nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) is a nitro-substituted derivative of vanillin, a phenolic aldehyde. It presents as a yellow crystalline solid and serves as a crucial intermediate in the synthesis of various pharmaceuticals and other organic compounds.^[1] Its molecular structure, featuring nitro, hydroxyl, methoxy, and aldehyde functional groups, gives rise to a distinct spectroscopic signature. This guide provides a comprehensive overview of the NMR, IR, and MS data for **5-Nitrovanillin**, along with the experimental protocols for data acquisition.

Chemical Structure and Properties

Property	Value
IUPAC Name	4-hydroxy-3-methoxy-5-nitrobenzaldehyde
CAS Number	6635-20-7
Molecular Formula	C ₈ H ₇ NO ₅
Molecular Weight	197.14 g/mol [1]
Appearance	Yellow to yellow-green crystalline powder
Melting Point	177.2 - 178.6 °C [2] [3]

Spectroscopic Data

The following sections detail the nuclear magnetic resonance, infrared, and mass spectrometry data for **5-Nitrovanillin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra of **5-Nitrovanillin** provide valuable information about its proton and carbon framework.

The proton NMR spectrum of **5-Nitrovanillin** in deuterated dimethyl sulfoxide (DMSO-d₆) exhibits distinct signals corresponding to the aromatic, aldehyde, methoxy, and hydroxyl protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.881	Singlet	1H	Aldehyde (-CHO)
8.3-7.8	Multiplet	2H	Aromatic (Ar-H)
3.99	Singlet	3H	Methoxy (-OCH ₃) [2]

Note: The hydroxyl (-OH) proton signal may be broad and its chemical shift can vary depending on concentration and temperature.

The carbon-13 NMR spectrum provides information on the different carbon environments within the **5-Nitrovanillin** molecule.

(Specific chemical shift data for the ^{13}C NMR of **5-Nitrovanillin** in DMSO-d_6 was not available in the searched resources. General ranges for similar aromatic compounds are provided for reference.)

Chemical Shift (δ) ppm	Assignment (Predicted)
190-200	Aldehyde Carbonyl (C=O)
110-160	Aromatic Carbons (C-Ar)
55-65	Methoxy Carbon (-OCH ₃)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **5-Nitrovanillin**, typically recorded using a KBr pellet, shows characteristic absorption bands for its key functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3203	Strong, Broad	O-H Stretch (phenolic)[2]
3077	Medium	C-H Stretch (aromatic)[2]
2945, 2876	Medium	C-H Stretch (aldehyde & methoxy)[2]
1685	Strong	C=O Stretch (aldehyde)[2]
1611	Strong	C=C Stretch (aromatic)[2]
1548	Strong	N-O Asymmetric Stretch (nitro group)[2]
1335	Strong	N-O Symmetric Stretch (nitro group)[2]
1269, 1231	Strong	C-O Stretch (ether and phenol)[2]
1103, 1047, 916	Medium	C-H Bending and other fingerprint region vibrations[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **5-Nitrovanillin**, electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be employed.

m/z	Relative Intensity	Assignment
197	High	Molecular Ion [M] ⁺
180	Medium	[M-OH] ⁺ or [M-NH] ⁺
135	Medium	Further fragmentation

Note: The fragmentation pattern can vary depending on the ionization technique and energy.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

NMR Spectroscopy

A general protocol for obtaining NMR spectra of an organic compound like **5-Nitrovanillin** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Nitrovanillin** in about 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆). The sample should be fully dissolved to ensure a homogeneous solution.
- Transfer to NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube.
- Instrumentation: The spectrum is recorded on a 400 MHz NMR spectrometer.
- Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse sequences are used for both experiments.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

FT-IR Spectroscopy (KBr Pellet Method)

The following protocol is used for acquiring an FT-IR spectrum using the KBr pellet technique:

- Sample Preparation: Grind a small amount (1-2 mg) of **5-Nitrovanillin** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
- Pellet Formation: Place the powdered mixture into a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr

pellet is recorded separately and subtracted from the sample spectrum.

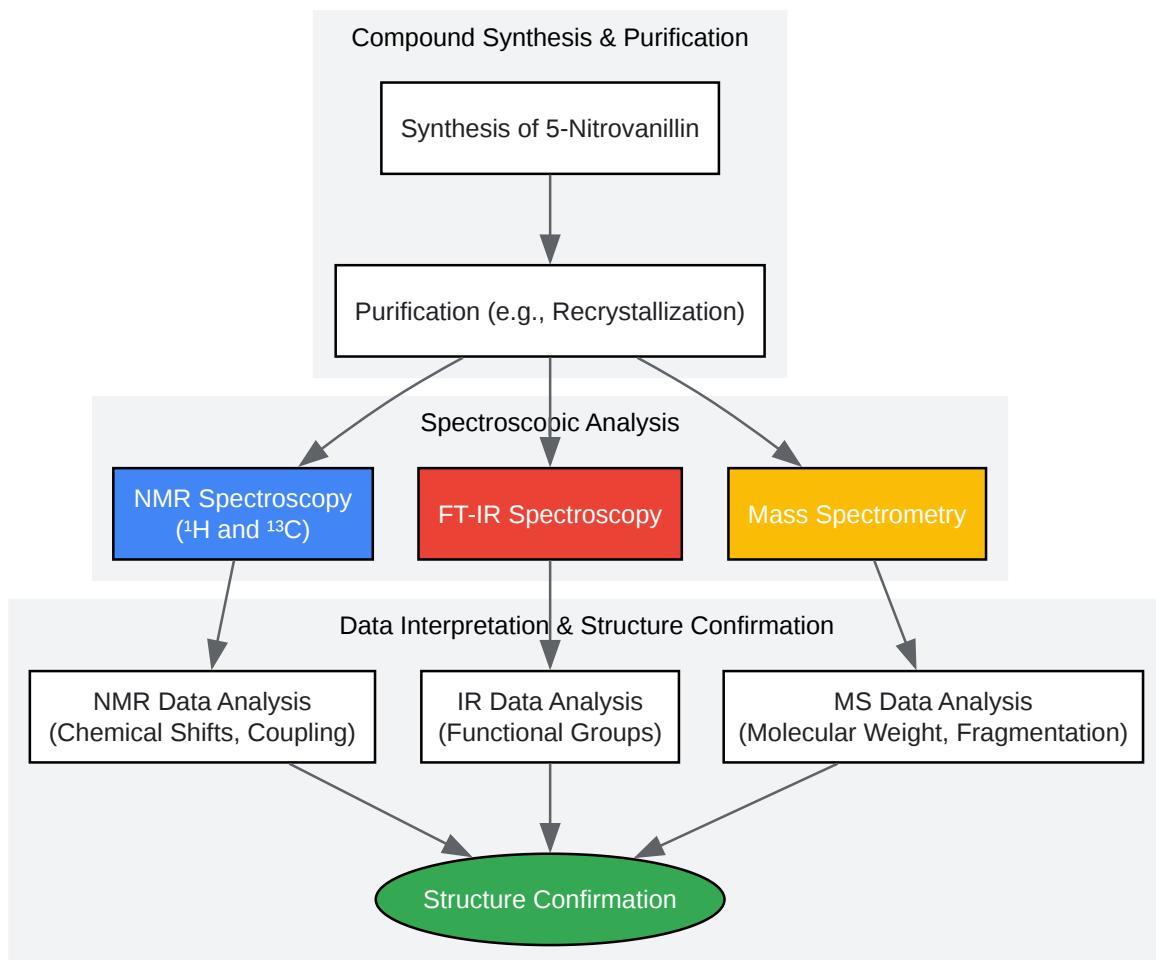
Electrospray Ionization Mass Spectrometry (ESI-MS)

A general procedure for ESI-MS analysis is as follows:

- Sample Preparation: Prepare a dilute solution of **5-Nitrovanillin** (typically in the range of 1-10 $\mu\text{g/mL}$) in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.
- Infusion: The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu\text{L/min}$).
- Ionization: A high voltage is applied to the tip of the infusion needle, causing the sample solution to form a fine spray of charged droplets. The solvent evaporates from these droplets, leading to the formation of gas-phase ions of the analyte.
- Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **5-Nitrovanillin**.



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General workflow for the spectroscopic analysis of **5-Nitrovanillin**.

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References

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